molecular formula C18H18N2O5S B4582157 methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate

methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate

Cat. No. B4582157
M. Wt: 374.4 g/mol
InChI Key: BZCBVQHBRMFSAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate involves complex chemical reactions, often employing nitration, reduction, and condensation steps. For example, the synthesis of related nitrobenzyl compounds has been achieved through methods such as Fischer esterification, highlighting the intricate procedures required to construct such molecules (Salerno & Cleaves, 2004; Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of related compounds showcases polarized molecular-electronic configurations and complex hydrogen bonding patterns. For instance, in certain nitrobenzoate derivatives, molecules are linked into sheets or chains through N-H...O and C-H...O hydrogen bonds, reflecting the detailed molecular interactions that contribute to the compound's stability and reactivity (Portilla et al., 2007).

Chemical Reactions and Properties

Compounds similar to methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate participate in various chemical reactions, demonstrating a range of reactivities depending on their functional groups. For example, nitration and aminolysis reactions play significant roles in modifying the chemical structures and properties of these compounds, as observed in studies on thiophenyl nitrobenzoates and their reactions with pyridines (Koh, Han, & Lee, 1999).

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

  • Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate have been studied for their molecular-electronic structure. These compounds exhibit complex sheets and chains of edge-fused rings due to N-H...O and C-H...O hydrogen bonds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Chemical Transformations

Photolysis and Thermolysis of Sugars

  • The synthesis of methyl 2-deoxy-2-Diazo-d-arabino-Hexonate and its behavior under photolysis and thermolysis conditions have been explored, indicating potential applications in the manipulation of sugar molecules (Horton & Philips, 1972).

Protective Group Applications

  • The 4-nitrobenzyl group has been used for the protection of hydroxyl functions in chemical syntheses, demonstrating its versatility and selective removal capabilities (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

Molecular Interactions and Structure Analysis

properties

IUPAC Name

methyl 2-methyl-3-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-15(18(22)25-2)4-3-5-16(12)19-17(21)11-26-10-13-6-8-14(9-7-13)20(23)24/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCBVQHBRMFSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-({[(4-nitrobenzyl)sulfanyl]acetyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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